![molecular formula C23H26F2N4O3 B2611951 N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-70-7](/img/structure/B2611951.png)
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as Difluorooxalamide (DFOA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DFOA is a synthetic molecule that has been synthesized using various chemical methods, and it has shown promising results in scientific research applications.
Scientific Research Applications
Pharmacological Properties and Mechanisms
- Neurokinin-1 Receptor Antagonism: An orally active, water-soluble neurokinin-1 receptor antagonist shows high efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. This compound's solubility in water (>100 mg/mL) and effectiveness in various tests underscore its potential in treating conditions mediated by the neurokinin-1 receptor (Harrison et al., 2001).
Synthetic Chemistry and Material Science
Synthesis of Oxalamides
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates an operationally simple and high-yielding method, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Ionic Liquids and Salts
Synthesis and characterization of N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids demonstrate their potential as thermally stable materials with applications in various industrial processes (Kim et al., 2004).
Mechanistic Studies
Nitric Oxide Reactivity
The study on the mechanism of nitric oxide reactivity and fluorescence enhancement of the NO-specific probe CuFL1 provides insights into designing faster-reacting probes by manipulating the secondary amine's protonation state (McQuade et al., 2010).
Anticancer Agents
The design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities against various cancer cell lines highlight the compound's potential as anticancer agents (Fang et al., 2016).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-19-13-17(24)3-4-18(19)25/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCODHHFROJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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